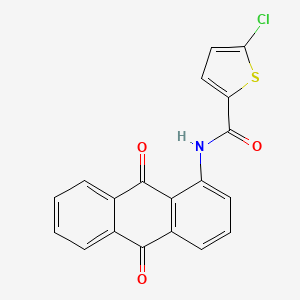

5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide

Description

5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a carboxamide group, which is further linked to a 9,10-dioxo-9,10-dihydroanthracene moiety. The presence of a chlorine atom adds to its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name |

5-chloro-N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClNO3S/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWRIOJYJTNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide typically involves the amidation of 1-aminoanthracene-9,10-dione with a sterically hindered carboxylic acid derivative. One effective method employs COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroxylated compounds, and substituted thiophene carboxamides.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes . The anthraquinone moiety plays a crucial role in its bioactivity, interacting with DNA and enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Uniqueness

5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Biological Activity

5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a compound that has attracted attention for its potential biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C19H10ClNO3S |

| Molecular Weight | 371.80 g/mol |

| IUPAC Name | This compound |

| CAS Number | 325979-81-5 |

The biological activity of this compound primarily involves its interaction with microbial enzymes and proteins. The presence of the thiophene ring and the dioxo-anthracene moiety contributes to its reactivity and potential for diverse interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The mechanism appears to involve the inhibition of microbial growth through interference with essential enzymatic functions.

In Vitro Studies

- Antibacterial Activity : In studies assessing the antibacterial efficacy of this compound, it was found to inhibit the growth of Mycobacterium luteum at concentrations as low as 50 µg/mL. The compound's mode of action likely involves disrupting cell wall synthesis or function.

- Antifungal Activity : The antifungal properties were evaluated against Aspergillus niger and Candida tenuis, showing inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. This suggests a potential use in treating fungal infections.

- Cellular Effects : The compound's interaction with microbial cells suggests that it may influence cellular functions such as membrane integrity and metabolic processes, leading to cell death.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria when combined with traditional antibiotics.

- Another research article focused on the synthesis of related compounds indicated that modifications to the thiophene moiety could lead to improved biological activity, suggesting avenues for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.